1-二乙氧磷酰基-4-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

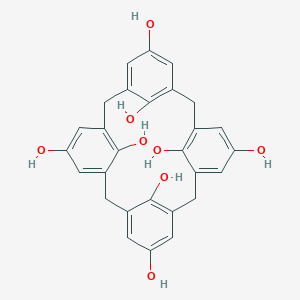

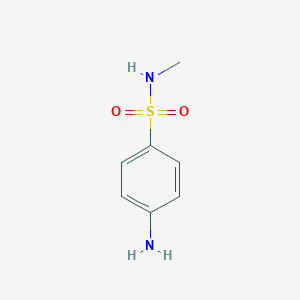

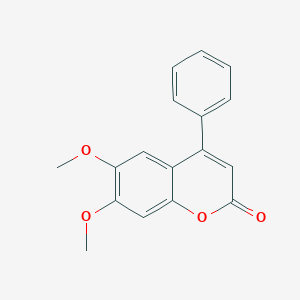

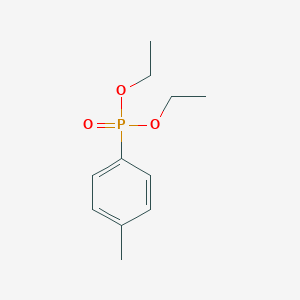

“1-Diethoxyphosphoryl-4-methylbenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), and 1 phosphonate (thio-) .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed, which significantly improves the overall yield of the final product (from 1% to 38%). Several newly synthesized organophosphonates were tested as potential antimicrobial drugs .

Molecular Structure Analysis

The molecular structure of “1-Diethoxyphosphoryl-4-methylbenzene” is complex. It includes a six-membered aromatic ring (benzene), an ether (aliphatic), and a phosphonate (thio-). The molecule contains a total of 42 bonds .

科学研究应用

Antimicrobial Agents

1-Diethoxyphosphoryl-4-methylbenzene: derivatives have been evaluated for their potential as antimicrobial agents. These compounds have shown high selectivity and activity against certain strains of Escherichia coli . Preliminary studies suggest that these derivatives could be more effective than some commonly used antibiotics, which is particularly important in the face of increasing drug resistance .

Organic Synthesis

The compound serves as an intermediate in organic synthesis. A new synthetic pathway has been developed to improve the overall yield of related organophosphonate compounds, which are valuable in various chemical syntheses .

Sensory Additives in Animal Feed

As part of the chemical group of aromatic ethers, derivatives of 1-Diethoxyphosphoryl-4-methylbenzene are used as flavorings in animal feed. These compounds have been assessed for safety and efficacy, and specific derivatives have been found safe for all animal species at certain use levels .

Cytotoxic Activity

Substituents on the phenyl ring of 1-Diethoxyphosphoryl-4-methylbenzene derivatives influence their cytotoxic activity. This property is significant for the development of new drugs, especially in targeting cancer cells .

Environmental Safety

The environmental impact of these compounds has been considered, and at certain doses, they are not expected to pose a risk to the environment. This is crucial for their use in various applications without causing ecological harm .

Synthesis of Benzylphosphonates

1-Diethoxyphosphoryl-4-methylbenzene: is used in the synthesis of benzylphosphonates. These compounds have diverse applications, including their potential use in medicinal chemistry and materials science .

未来方向

作用机制

Target of Action

The primary target of 1-Diethoxyphosphoryl-4-methylbenzene is the enzyme Imidazole Glycerol Phosphate Dehydratase (IGPD) . IGPD is a key enzyme in the histidine biosynthetic pathway in plants .

Mode of Action

1-Diethoxyphosphoryl-4-methylbenzene interacts with IGPD, inhibiting its function

Biochemical Pathways

The inhibition of IGPD disrupts the histidine biosynthetic pathway . This pathway is crucial for the synthesis of histidine, an essential amino acid. The disruption of this pathway can lead to a deficiency of histidine, affecting protein synthesis and other downstream effects.

Result of Action

The inhibition of IGPD by 1-Diethoxyphosphoryl-4-methylbenzene leads to a disruption of the histidine biosynthetic pathway . This can result in a deficiency of histidine, affecting protein synthesis and potentially leading to growth inhibition or other physiological effects.

属性

IUPAC Name |

1-diethoxyphosphoryl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPVLJOQUCQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethoxyphosphoryl-4-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。